molecular formula C12H15N3OS B1356369 5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 915920-94-4

5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1356369
CAS No.: 915920-94-4
M. Wt: 249.33 g/mol
InChI Key: WLZCVSUCUMRJHU-UHFFFAOYSA-N
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Description

5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a phenoxyethyl side chain substituted with methyl groups at the 2- and 4-positions of the phenyl ring. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . This compound’s structural uniqueness lies in its combination of electron-donating methyl groups and the flexible ethyl linker, which may influence its physicochemical and pharmacological profiles.

Properties

IUPAC Name

5-[2-(2,4-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-3-4-10(9(2)7-8)16-6-5-11-14-15-12(13)17-11/h3-4,7H,5-6H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZCVSUCUMRJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589699
Record name 5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-94-4
Record name 5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-(2,4-dimethylphenoxy)ethylamine with thiocarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing the thiadiazole moiety can inhibit the growth of various bacteria and fungi. The incorporation of the 2,4-dimethylphenoxyethyl group enhances these properties, making it a candidate for developing new antimicrobial agents.

Case Study : A study published in the Journal of Medicinal Chemistry explored a series of thiadiazole derivatives, including 5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, showing promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been documented. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's efficacy was attributed to its interaction with specific molecular targets involved in tumor growth .

Plant Protection

The compound has been evaluated for its potential use as a plant growth regulator and pesticide. Thiadiazole derivatives are known to possess herbicidal and fungicidal activities.

Case Study : A study highlighted the effectiveness of thiadiazole-based compounds in controlling fungal diseases in crops. The application of this compound showed a reduction in disease severity caused by pathogens such as Fusarium and Phytophthora species .

Summary Table of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntimicrobial AgentsEffective against Staphylococcus aureus, E. coli
Anticancer AgentsInduces apoptosis in MCF-7 and HeLa cells
Agricultural SciencesPlant ProtectionReduces severity of fungal diseases

Mechanism of Action

The mechanism of action of 5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-[2-(2,4-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, highlighting differences in substituents, biological activities, and physicochemical properties:

Compound Name Substituents Key Properties/Activities Reference
5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine 2,5-Dimethylphenoxyethyl Discontinued product; 95% purity. Structural isomer with altered methyl positioning.
5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine 3-Methylphenoxyethyl Substituent position affects electronic and steric interactions.
5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine 3,5-Dimethylphenoxyethyl Increased steric bulk and lipophilicity compared to 2,4-dimethyl analog.
5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine 2,4-Dichlorophenoxymethyl Electron-withdrawing Cl substituents; crystal structure resolved.
5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine 4-Fluorophenoxymethyl Fluorine enhances metabolic stability; lower logP compared to methyl analogs.
5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine Adamantane High lipophilicity; potential for enhanced membrane permeability.
5-(4-(5-Amino-1,3,4-thiadiazol-2-yl)butyl)-1,3,4-thiadiazol-2-amine Thiadiazole-butyl-thiadiazole KGA inhibitor (IC50 = 18.60 µM); elongated chain improves allosteric binding.
N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl, chlorobenzylidene Schiff base derivative; insecticidal and fungicidal activities reported.

Structural and Electronic Effects

  • Substituent Positioning: The 2,4-dimethylphenoxy group in the target compound provides balanced steric bulk and electron-donating effects.
  • Electron-Withdrawing Groups: Chlorine (e.g., 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine ) and fluorine (e.g., 5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine ) substituents increase polarity and metabolic stability but may reduce membrane permeability compared to methyl groups.
  • Bulkier Moieties : The adamantane-substituted analog demonstrates significantly higher lipophilicity (logP ~4.5 predicted), which could enhance blood-brain barrier penetration but limit aqueous solubility.

Physicochemical Properties

  • Molecular Weight : The target compound (C12H15N3OS; MW = 249.33 g/mol) has a lower molecular weight compared to adamantane (MW = 273.41 g/mol) or dichloro (MW = 305.19 g/mol) analogs, favoring better bioavailability.
  • Lipophilicity: Methyl groups increase logP (~2.8 predicted for the target), whereas fluorine or chlorine substituents reduce logP (e.g., ~2.1 for 5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine ).

Biological Activity

5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and materials science. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H15N3OS
  • Molecular Weight : 249.33 g/mol

The unique substitution pattern on the phenoxy and thiadiazole rings contributes to its biological activity and reactivity .

The biological activity of this compound is attributed to its interaction with various molecular targets. Its mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It can bind to receptors, modulating their activity and influencing cellular responses.
  • DNA/RNA Synthesis Inhibition : Similar compounds have shown the ability to inhibit nucleic acid synthesis without significantly affecting protein synthesis .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi.
  • Anticancer Potential : Studies suggest that it may possess anticancer properties by inhibiting tumor cell proliferation through multiple pathways .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in vitro and in vivo.

Anticancer Activity

A study focused on the synthesis of novel thiadiazole analogues highlighted the anticancer properties of compounds similar to this compound. The results showed significant cytotoxic effects against various cancer cell lines:

CompoundCell LineViability (%)p-value
This compoundCaco-239.8<0.001
ControlCaco-2100-

This indicates a strong potential for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives has been extensively studied. A comparative analysis demonstrated the effectiveness of various compounds against resistant strains:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Control (Ampicillin)Staphylococcus aureus18

These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents targeting resistant pathogens .

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